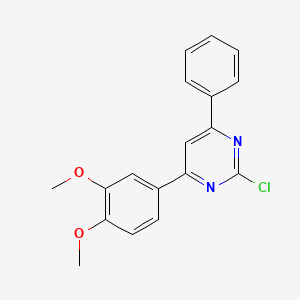
2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine
説明
2-chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine is a member of pyrimidines.
科学的研究の応用
Metal Ion Complex Formation
The ligand 2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine has been used to form new complexes with various metal ions, such as Cr (III), Fe (III), Co (II), Ni (II), and Cu (II). These complexes were characterized using techniques like magnetic susceptibility and molar conductance, indicating their potential application in coordination chemistry and material science (Najeeb, 2010).
Anticancer Activity
Research involving the derivative 3-(2-hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, closely related to 2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine, has shown promising results in anticancer activity. These compounds, particularly 4-(3-(2-hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-phenyl-1,2-dihydro-pyridine-3-carbonitrile, demonstrated significant inhibitory activity against breast and liver cancer cell lines (El-Ebiary, Swellem, & Nawwar, 2017).
Nonlinear Optical Properties
A study on the nonlinear optical (NLO) properties of various phenyl pyrimidine derivatives, including those related to 2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine, revealed their potential in NLO applications. These derivatives showed larger NLO properties compared to standard molecules, indicating their suitability for high-tech optoelectronic applications (Hussain et al., 2020).
GPR119 Agonistic Activity
Novel 4-amino-2-phenylpyrimidine derivatives, related to 2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine, have been synthesized and evaluated for GPR119 agonistic activity. These compounds, specifically a 3,4-dihalogenated and 2,4,5-trihalogenated phenyl derivative, have shown potential in improving glucose tolerance and preserving pancreatic β-cell function, which is significant for diabetes treatment (Negoro et al., 2012).
Synthesis of Antimicrobial Agents
Derivatives of 4-chloro-2-phenylpyrimidine, a compound closely related to 2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine, have been synthesized and tested for their antimicrobial activity. Some of these derivatives showed promising activity against pathogenic microorganisms, indicating their potential in the development of new antimicrobial agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
特性
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-18(19)21-15)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBINREJTDNMIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641062 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223910.png)
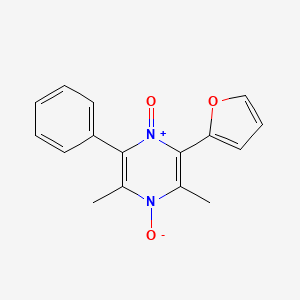
![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1223914.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B1223918.png)
![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)
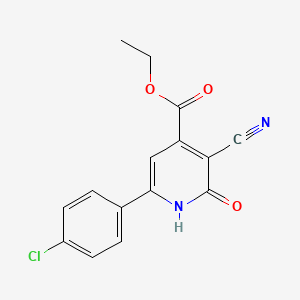
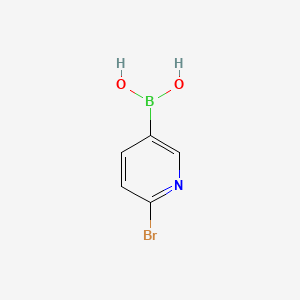
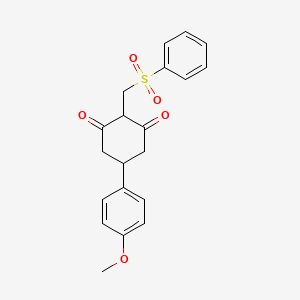
![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)
![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)

![N-[2-furanyl-(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B1223934.png)